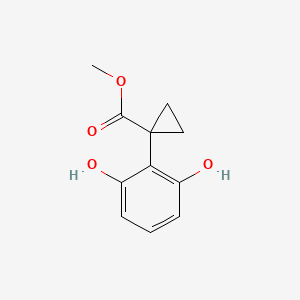
COC(=O)C1(CC1)c1c(O)cccc1O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound is a derivative of benzoic acid with a cyclic structure.
- It contains an ester group (COC) and a phenolic hydroxyl group (OH).
- The molecular formula is C₁₁H₁₂O₄ , and the molecular weight is 208.213 g/mol 1.
Synthesis Analysis
- Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it likely involves esterification of benzoic acid with an alcohol.
Molecular Structure Analysis
- The compound has a benzene ring with an ester group (COC) attached to it.
- The phenolic hydroxyl group (OH) is also present.
- The structure is shown in the image below:
Chemical Reactions Analysis
- Without specific data, it’s challenging to provide detailed information on chemical reactions involving this compound. However, it can participate in typical ester reactions, such as hydrolysis or transesterification.
Physical And Chemical Properties Analysis
- Melting Point : Unknown
- Boiling Point : Unknown
- Solubility : Likely soluble in organic solvents due to the presence of the ester group.
- Stability : Stable under normal conditions.
Applications De Recherche Scientifique
CO2 Utilization and Conversion Processes
Carbon dioxide (CO2) utilization, including conversion to valuable chemicals, is a significant contemporary challenge with multi-faceted applications in scientific research. CO2 is being explored as a feedstock for synthetic applications in chemical and fuel industries through carboxylation and reduction reactions. The conversion of CO2 into value-added chemicals through heterogeneously catalyzed hydrogenation, photocatalytic, and electrocatalytic activations is a vibrant area of research. This includes the development of technologies for the production of chemicals such as urea, formic acid, ethylene, and acrylic acid from CO2, highlighting its potential as an alternative carbon resource for the chemical supply chain (Alper & Orhan, 2017).
Carbon Dioxide Capture and Subsequent Conversion
The chemistry of carbon dioxide, particularly its capture and conversion, is gaining attention due to the need for sustainable and environmentally friendly chemical feedstocks. Techniques involving the formation of C–N bonds through carbon dioxide chemistry are being developed, offering pathways to synthesize oxazolidinones, quinazolines, carbamates, isocyanates, and polyurethanes using CO2 as a C1 feedstock. This approach represents an alternative to traditional methods by utilizing captured CO2 for chemical transformations under low pressure, thus addressing the energy penalty problem in carbon capture and storage/sequestration (CCS) technologies (Yang et al., 2012).
Catalytic Preparation of Cyclic Organic Carbonates
The catalytic formation of cyclic organic carbonates using CO2 as a renewable carbon feedstock is another area of significant interest. These organic carbonates serve as valuable building blocks and non-toxic reagents, derived from CO2 coupling reactions with oxirane and dialcohol precursors. Advances in catalysis are crucial for efficient CO2 conversion, addressing reactivity and selectivity issues associated with the formation of cyclic organic carbonates (Martín, Fiorani, & Kleij, 2015).
Industrial CO2 Capture and Utilization
On an industrial scale, the increased concentration of CO2 is a concern due to its contribution to the greenhouse effect and global warming. CO2 capture and utilization (CCU) techniques are being developed to capture CO2 and convert it into valuable products, contributing to a more sustainable use of resources. This involves the exploration of both liquid and solid CO2 adsorbents and their potential applications in pre- and post-combustion CO2 capture, highlighting the importance of ongoing research for breakthroughs in CCU technologies (Gao et al., 2020).
Safety And Hazards
- No specific safety information is available for this compound. However, standard laboratory safety precautions should be followed when handling it.
Orientations Futures
- Further research is needed to explore its potential applications, biological activity, and synthesis pathways.
Please note that the information provided is based on available data, and additional research may yield more insights. If you have any specific questions or need further details, feel free to ask!
Propriétés
IUPAC Name |
methyl 1-(2,6-dihydroxyphenyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-10(14)11(5-6-11)9-7(12)3-2-4-8(9)13/h2-4,12-13H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHCOUPCCPJELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=C(C=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2,6-dihydroxyphenyl)cyclopropane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2770686.png)

![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2770689.png)
![1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/no-structure.png)
![ethyl 5-[(1-cyanocyclobutyl)carbamoyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B2770691.png)
![Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2770694.png)
![N-allyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2770695.png)
![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2770699.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2770704.png)